

# Probenecid: A Host-Directed Approach to Inhibit Viral Replication

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Application Notes and Protocols for Researchers

**Probenecid**, a drug long used in the treatment of gout, has emerged as a promising broad-spectrum antiviral agent. Its application in viral replication studies has revealed a host-directed mechanism of action, offering a potential advantage in overcoming antiviral resistance. These notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in exploring the antiviral properties of **probenecid**.

### **Mechanism of Action**

**Probenecid** exerts its antiviral effects not by targeting the virus directly, but by modulating host cell pathways essential for viral replication.[1] This host-directed antiviral (HDA) strategy makes it less susceptible to the development of drug-resistant viral strains.[2] The primary mechanisms identified involve the inhibition of specific host proteins:

- Organic Anion Transporter 3 (OAT3): Probenecid is a known inhibitor of OAT1 and OAT3.[3]
   Studies have shown that OAT3 is a crucial host factor for the replication of several viruses, including influenza A virus.[3][4][5][6] By inhibiting OAT3, probenecid disrupts a key cellular pathway that these viruses exploit for their replication.[4][7] RNAi silencing of the OAT3/SLC22A8 gene has been shown to suppress influenza virus replication, an effect mimicked by probenecid treatment.[3]
- Pannexin-1 (PANX1): Probenecid also acts as an inhibitor of pannexin-1 channels.[8][9][10]
   [11] These channels are involved in ATP release and the activation of the NLRP3



inflammasome, which contributes to the inflammatory response during viral infections.[3][12] By blocking PANX1, **probenecid** may not only hinder viral entry and replication but also exert anti-inflammatory effects, mitigating virus-induced pathology.[3][12]

# **Broad-Spectrum Antiviral Activity**

Preclinical studies have demonstrated the efficacy of **probenecid** against a range of respiratory viruses:

- Influenza Viruses: Probenecid has shown potent activity against various influenza A and B virus strains, including highly pathogenic avian influenza (HPAI) H5N1 and H7N9.[2][12][13] It has been shown to be effective in both prophylactic and therapeutic settings in vitro and in mouse models.[2][12]
- SARS-CoV-2: **Probenecid** effectively inhibits the replication of SARS-CoV-2 and its variants of concern (Alpha, Beta, Gamma, Delta, and Omicron) in various cell lines, including Vero E6 and normal human bronchial epithelial (NHBE) cells.[1][12][14][15] In vivo studies using hamster models have also shown a significant reduction in viral lung titers.[14][15] However, it is important to note that some studies have reported a lack of antiviral activity in certain experimental setups.[16][17]
- Respiratory Syncytial Virus (RSV): Probenecid has demonstrated inhibitory effects on the replication of different RSV strains in human respiratory epithelial cell lines and in BALB/c mice.[3][18]
- Other Viruses: The antiviral activity of probenecid has also been observed against the Edmonston strain of the measles virus (MeV) and human metapneumovirus (HMPV).[19][20]

# **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo efficacy of **probenecid** against various viruses as reported in the literature.

Table 1: In Vitro Antiviral Activity of **Probenecid** (IC50/IC90 Values in μM)



Virus	Cell Line	Prophylactic Treatment (IC50/IC90)	Therapeutic Treatment (IC50/IC90)	Reference
Influenza A/Mississippi/3/2 001	A549	0.0002 / 0.1947	0.001 / 0.255	[21]
NHBE	0.005 / 0.121	0.00049 / 0.313	[21]	
Influenza B/Florida/4/2006	A549	0.014 / 21	0.637 / 68	[21]
SARS-CoV-2	Vero E6	0.75 / Not Reported	Not Reported	[14]
NHBE	0.0013 / Not Reported	Not Reported	[14]	
RSV A2	Vero E6	0.07 / 0.63	Not Reported	[20]
HEp-2	0.8 / 7.2	Not Reported	[20]	
NHBE	0.4 / 3.6	Not Reported	[20]	_
Measles Virus (Edmonston)	VeroE6	1.12 / Not Reported	1.32 / Not Reported	[19]
Vero-SLAM	1.03 / Not Reported	8.66 / Not Reported	[19]	
HMPV (CAN83)	LLC-MK2	0.18 / 1.64	0.36 / 3.24	[20]

Table 2: In Vivo Antiviral Activity of **Probenecid** 



Virus	Animal Model	Treatment Regimen	Key Findings	Reference
Influenza A/WSN/33	BALB/c Mice	25 mg/kg daily for 3 days (therapeutic)	60% survival in lethal challenge	[4]
Influenza A Strains	BALB/c Mice	10 or 200 mg/kg (prophylactic)	Reduced lung viral titers	[7]
SARS-CoV-2	Syrian Hamsters	2 or 200 mg/kg (prophylactic or therapeutic)	4-5 log reduction in lung viral titers	[4]
RSV	BALB/c Mice	Prophylactic or therapeutic	Reduced viral lung titers	[3]
HMPV	BALB/c Mice	2-200 mg/kg (prophylactic or therapeutic)	Reduced HMPV replication in the lungs	[20]

# Experimental Protocols In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

This protocol is a standard method to determine the concentration of an antiviral compound that inhibits viral plaque formation by 50% (IC50) or 90% (IC90).

#### Materials:

- Target virus stock
- Appropriate host cell line (e.g., A549, Vero E6, NHBE)
- Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Probenecid stock solution (dissolved in DMSO and diluted in PBS)



- Overlay medium (e.g., cell culture medium with 1% methylcellulose or agarose)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
- Phosphate-buffered saline (PBS)
- 96-well or 6-well plates

#### Procedure:

- Cell Seeding: Seed the host cells in 96-well or 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
- Drug Treatment (Prophylactic):
  - o 24 hours before infection, remove the culture medium.
  - Add fresh medium containing serial dilutions of probenecid (e.g., 0.001 μM to 100 μM) to the cells. Include a no-drug control (vehicle only, e.g., DMSO diluted in PBS).
  - Incubate for 24 hours.
- Viral Infection:
  - For prophylactic treatment, remove the drug-containing medium and wash the cells with PBS.
  - Infect the cell monolayer with the virus at a multiplicity of infection (MOI) of 0.01 to 0.1 for 1 hour at 37°C to allow for viral adsorption.
- Drug Treatment (Therapeutic):
  - For therapeutic treatment, infect the cells first as described above.
  - After the 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
  - Add fresh medium containing serial dilutions of probenecid.



#### · Overlay and Incubation:

- Remove the medium (for prophylactic) or drug-containing medium (for therapeutic) and add the overlay medium containing the respective concentrations of probenecid.
- Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 48-72 hours, depending on the virus).
- · Plaque Visualization and Counting:
  - After incubation, fix the cells with a cold methanol-acetone solution or 4% paraformaldehyde.
  - Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
  - Gently wash the plates with water and allow them to dry.
  - Count the number of plaques in each well.
- Data Analysis:
  - Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.
  - Determine the IC50 and IC90 values by plotting the percentage of inhibition against the drug concentration using a dose-response curve fitting software (e.g., GraphPad Prism).

# **Cell Viability Assay**

It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.

#### Materials:

- · Host cell line
- Cell culture medium
- Probenecid stock solution



- Cell viability reagent (e.g., Alamar Blue, MTT, or a resazurin-based assay)
- 96-well plates

#### Procedure:

- Seed cells in a 96-well plate as for the antiviral assay.
- Add serial dilutions of **probenecid** to the cells, including a no-drug control.
- Incubate for the same duration as the antiviral assay (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the no-drug control. The 50% cytotoxic concentration (CC50) can then be determined.

# In Vivo Antiviral Efficacy in a Mouse Model of Influenza Infection

#### Materials:

- BALB/c mice (6-8 weeks old)
- Influenza virus stock (mouse-adapted strain, e.g., A/WSN/33)
- **Probenecid** solution for injection (e.g., dissolved in buffered NaOH solution)
- Vehicle control solution
- Anesthesia (e.g., isoflurane)
- Equipment for intranasal inoculation and intraperitoneal injection

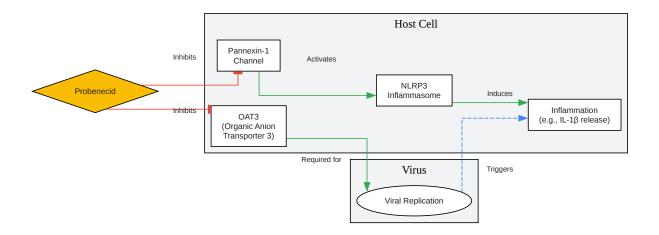
#### Procedure:



- Acclimatization: Acclimatize mice for one week before the experiment.
- Treatment Groups: Divide mice into experimental groups (e.g., vehicle control, **probenecid** prophylactic treatment, **probenecid** therapeutic treatment).
- Prophylactic Treatment: Administer **probenecid** (e.g., 200 mg/kg) via intraperitoneal (i.p.) injection 24 hours before infection.
- Infection: Anesthetize the mice and intranasally inoculate them with a specific plaque-forming unit (PFU) of the influenza virus in a small volume (e.g., 50 μL).
- Therapeutic Treatment: For the therapeutic group, administer probenecid (e.g., 25 mg/kg)
   daily for a set number of days starting 24 hours after infection.
- Monitoring: Monitor the mice daily for signs of morbidity (weight loss, ruffled fur, lethargy) and mortality for a period of 14-21 days.
- Viral Titer Determination: At specific time points post-infection (e.g., day 3 or 5), a subset of mice from each group can be euthanized, and their lungs harvested.
- Lung Homogenization: Homogenize the lung tissue and determine the viral titer using a plaque assay or a TCID50 assay on MDCK cells.
- RNA Extraction and qRT-PCR: Alternatively, extract total RNA from the lung homogenates and quantify viral RNA copy numbers using quantitative real-time PCR (qRT-PCR).
- Data Analysis: Compare the survival curves, weight loss, and lung viral titers between the
  different treatment groups to evaluate the in vivo efficacy of probenecid. Statistical analysis
  (e.g., Log-rank test for survival, ANOVA for viral titers) should be performed.

# **Visualizations**

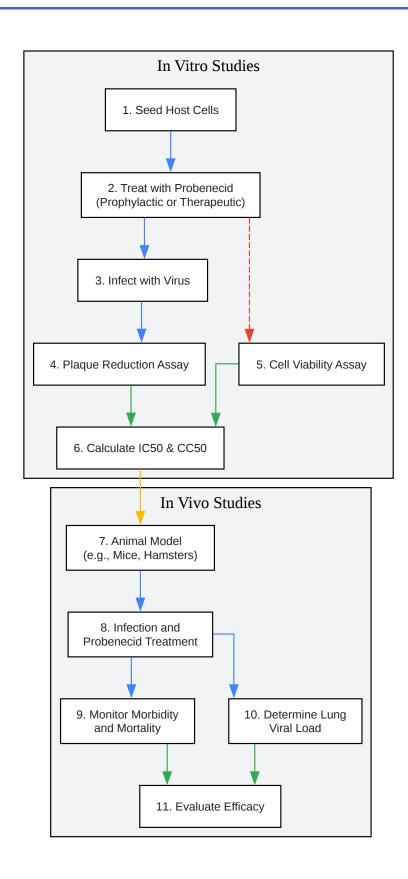




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Caption: Mechanism of action of **probenecid** in viral replication and inflammation.

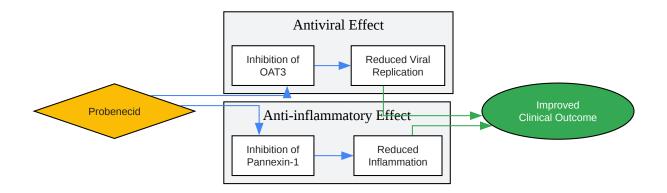




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Caption: General experimental workflow for evaluating the antiviral activity of **probenecid**.





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Caption: The dual antiviral and anti-inflammatory effects of **probenecid**.

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# Methodological & Application





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